REACTION_CXSMILES
|
[F:1][C:2]([F:12])([F:11])[C:3]1[C:4](=[O:10])[NH:5][C:6](=[O:9])[NH:7][CH:8]=1.[CH3:13][Si:14]([CH3:17])([CH3:16])Cl>C[Si](C)(C)N[Si](C)(C)C>[F:12][C:2]([F:11])([F:1])[C:3]1[C:4]([O:10][Si:14]([CH3:17])([CH3:16])[CH3:13])=[N:5][C:6]([O:9][Si:14]([CH3:17])([CH3:16])[CH3:13])=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
6.16 g
|
Type
|
reactant
|
Smiles
|
FC(C=1C(NC(NC1)=O)=O)(F)F
|
Name
|
|
Quantity
|
0.22 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
by heating the resulting mixture
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 5 hours
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
After the reaction
|
Type
|
CUSTOM
|
Details
|
the excess hexamethyldisilazane was removed by evaporation
|
Type
|
DISTILLATION
|
Details
|
the resultant was distilled in vacuum
|
Type
|
CUSTOM
|
Details
|
All of the fractions of distillate obtained at about 60° C. under 1 mmHg
|
Type
|
CUSTOM
|
Details
|
were collected
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C(=NC(=NC1)O[Si](C)(C)C)O[Si](C)(C)C)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |